Glycetein
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Overview
Description
Glycitein is an O-methylated isoflavone, a type of phytoestrogen found predominantly in soy products. It constitutes about 5-10% of the total isoflavones in soy foods . Glycitein is known for its weak estrogenic activity compared to other soy isoflavones like genistein and daidzein . Its chemical structure is characterized by the presence of a methoxy group at position 6 and hydroxy groups at positions 4’ and 7 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycitein can be synthesized through various chemical reactions involving the modification of its precursor compounds. One common method involves the methylation of daidzein, another isoflavone, using methylating agents under controlled conditions .
Industrial Production Methods: In industrial settings, glycitein is often extracted from soybeans. The extraction process typically involves the use of solvents like methanol, ethanol, or acetone to isolate the isoflavones from the soy matrix . Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are employed to purify glycitein from other isoflavones .
Chemical Reactions Analysis
Types of Reactions: Glycitein undergoes various chemical reactions, including:
Oxidation: Glycitein can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Glycitein can undergo substitution reactions, particularly at the hydroxy and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acids are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of glycitein, such as glycitein glucosides and malonylglycitein .
Scientific Research Applications
Glycitein has a wide range of applications in scientific research:
Chemistry: It is used as a biomarker for the consumption of soy products and in the study of isoflavone metabolism.
Biology: Glycitein has been studied for its antioxidant properties and its role in reducing oxidative stress.
Medicine: Research has shown that glycitein may have potential anticancer properties, particularly in the treatment of colon cancer.
Mechanism of Action
Glycitein is often compared with other isoflavones such as genistein and daidzein:
Genistein: Known for its strong estrogenic and anticancer properties.
Daidzein: Similar to glycitein in its weak estrogenic activity but has different metabolic and health effects.
Unique Aspects of Glycitein: Glycitein’s unique structure, with a methoxy group at position 6, distinguishes it from other isoflavones.
Comparison with Similar Compounds
- Genistein
- Daidzein
- Biochanin A
- Formononetin
Properties
Molecular Formula |
C16H18O5 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O5/c1-20-15-6-11-14(7-13(15)18)21-8-12(16(11)19)9-2-4-10(17)5-3-9/h2-5,8,11,13-15,17-18H,6-7H2,1H3 |
InChI Key |
CUKIELLZJKDKLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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